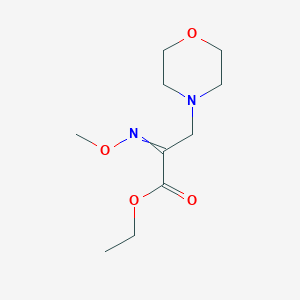
Ethyl 4-(2-nitrophenoxy)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-nitrophenoxy)but-2-enoate is an organic compound with the molecular formula C12H13NO5. It is characterized by the presence of an ethyl ester group, a nitrophenoxy group, and a butenoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-nitrophenoxy)but-2-enoate typically involves the esterification of 4-(2-nitrophenoxy)but-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-nitrophenoxy)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Substitution: The nitrophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Aqueous sodium hydroxide.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: 4-(2-aminophenoxy)but-2-enoate.
Reduction: 4-(2-nitrophenoxy)but-2-enoic acid.
Substitution: Various substituted phenoxybutenoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2-nitrophenoxy)but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-nitrophenoxy)but-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction modulation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-nitrophenoxy)but-2-enoate
- Ethyl 4-(3-nitrophenoxy)but-2-enoate
- Ethyl 4-(2-aminophenoxy)but-2-enoate
Uniqueness
Ethyl 4-(2-nitrophenoxy)but-2-enoate is unique due to the position of the nitro group on the phenoxy ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.
Properties
Molecular Formula |
C12H13NO5 |
|---|---|
Molecular Weight |
251.23 g/mol |
IUPAC Name |
ethyl 4-(2-nitrophenoxy)but-2-enoate |
InChI |
InChI=1S/C12H13NO5/c1-2-17-12(14)8-5-9-18-11-7-4-3-6-10(11)13(15)16/h3-8H,2,9H2,1H3 |
InChI Key |
FMUJEYQDLKBWCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCOC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B11724855.png)
![(Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B11724859.png)
![N-[[4-[benzyl(ethyl)amino]phenyl]methylidene]hydroxylamine](/img/structure/B11724865.png)

![(Z)-N'-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide](/img/structure/B11724877.png)



![(2S,3aS,4S,7aR)-3a,4-dimethyl-4'-methylidene-octahydrospiro[indene-2,3'-oxolan]-2'-one](/img/structure/B11724904.png)
![4-[3-(4-Tert-butylphenoxy)phenyl]but-3-en-2-one](/img/structure/B11724909.png)

![(2S)-2-[N-(3,4-dimethylphenyl)methanesulfonamido]propanoic acid](/img/structure/B11724923.png)
![N'-[(3-chlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11724929.png)
![N'-[(2,3-Dichlorophenyl)methylidene]methoxycarbohydrazide](/img/structure/B11724938.png)
